![molecular formula C10H14F3N3O3 B6600437 tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate CAS No. 1909294-09-2](/img/structure/B6600437.png)
tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate
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Overview
Description
Tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate (TBOC) is a synthetic compound with a wide range of applications in scientific research. It is a versatile reagent that has been used in various organic syntheses, such as the synthesis of polycyclic compounds. TBOC is also used in the development of novel pharmaceuticals, as well as in the synthesis of biologically active compounds. TBOC is a relatively new compound and is gaining increasing attention in scientific research.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate is not fully understood. However, it is believed that the reaction between the tert-butyl isocyanate and the 3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl ethyl carbonate produces an intermediate that is further reacted to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate are not well understood. However, it has been shown to have some effects on enzymes, proteins, and other cellular components. In particular, tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been shown to modulate the activity of some transcription factors, such as NF-κB and AP-1.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate is a useful reagent for laboratory experiments due to its high reactivity and stability. It is also relatively inexpensive and can be easily stored and handled. However, it is important to note that tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate is highly toxic and should be handled with care. In addition, it should not be used in experiments involving animals or humans.
Future Directions
The potential applications of tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate are still being explored. Future research may focus on the development of new syntheses of tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate and its derivatives, as well as the development of new pharmaceuticals and biologically active compounds. In addition, research may focus on the biochemical and physiological effects of tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate and its derivatives, as well as its potential applications in the development of new materials and technologies. Finally, research may focus on the development of new methods for the safe and effective handling of tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate and its derivatives.
Synthesis Methods
Tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate can be synthesized from the reaction of tert-butyl isocyanate and 3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl ethyl carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The reaction is highly exothermic and the product is isolated by filtration.
Scientific Research Applications
Tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate is a versatile reagent that has been used in various organic syntheses, such as the synthesis of polycyclic compounds. It is also used in the development of novel pharmaceuticals, as well as in the synthesis of biologically active compounds. tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate is also used in the synthesis of heterocyclic compounds, such as quinolines and pyridines. In addition, it has been used in the synthesis of polymeric materials for various applications.
properties
IUPAC Name |
tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O3/c1-5(14-8(17)18-9(2,3)4)6-15-7(16-19-6)10(11,12)13/h5H,1-4H3,(H,14,17)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENZMYIWZWASQA-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C(F)(F)F)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC(=NO1)C(F)(F)F)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate |
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